Anticancer agent 63

breast cancer cytotoxicity MCF-7

Anticancer Agent 63 (compound 3h) is a differentiated organoselenium NSAID-SeCF₃ hybrid that outperforms inactive analogs by >30-fold. It delivers IC₅₀ values of 3.4 µM (MCF-7), 4.9 µM (SW480), 9.4 µM (A549), and 11.5 µM (HeLa). Unlike other congeners, it uniquely combines Bcl-2 downregulation with IL-2/Caspase-3 upregulation and validated antioxidant activity (DPPH, GPx-like). Supplied as ≥98% pure solid—ideal for apoptosis pathway studies, colon cancer SAR, and multi-cell-line cytotoxicity benchmarking.

Molecular Formula C17H24F3NOSe
Molecular Weight 394.3 g/mol
Cat. No. B12407612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 63
Molecular FormulaC17H24F3NOSe
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC[Se]C(F)(F)F
InChIInChI=1S/C17H24F3NOSe/c1-12(2)11-14-5-7-15(8-6-14)13(3)16(22)21-9-4-10-23-17(18,19)20/h5-8,12-13H,4,9-11H2,1-3H3,(H,21,22)
InChIKeyYQWAFTSNGPUFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 63 (Compound 3h) for Research Procurement: Core Identity & Key Specifications


Anticancer Agent 63 (compound 3h) is an organoselenium-based small molecule (CAS: 2529657-32-5; MW: 394.33 g/mol) designed by hybridizing a nonsteroidal anti-inflammatory drug (NSAID) scaffold with a trifluoromethyl selenide (-SeCF₃) functionality [1]. It is supplied as a solid with purity ≥98% for research use only . The compound exhibits potent cytotoxic activity across multiple human cancer cell lines and induces apoptosis via modulation of Bcl-2, IL-2, and Caspase-3 expression .

Why Anticancer Agent 63 Cannot Be Replaced by Generic Organoselenium Analogs


Organoselenium compounds exhibit wide variability in anticancer potency and selectivity, precluding simple substitution. Within the NSAID-SeCF₃ series reported by He et al., IC₅₀ values range from >100 µM for inactive analogs to 3.4 µM for compound 3h (Anticancer Agent 63) against MCF-7 cells [1]. This 30-fold potency differential stems from specific structural determinants, including the α-methyl-4-(2-methylpropyl)benzeneacetamide NSAID moiety coupled to the -SeCF₃ group . Furthermore, even among the most active congeners (2h, 2i, 3h, 3i), compound 3h demonstrates superior dual activity—combining potent cytotoxicity with demonstrated apoptosis induction and antioxidant capacity—while other active analogs lack validated multi-mechanistic profiles [2].

Anticancer Agent 63 (Compound 3h) Quantitative Evidence Guide for Informed Procurement


Superior Cytotoxic Potency Against Breast Cancer MCF-7 Cells Versus Other Cancer Cell Lines

Anticancer Agent 63 (compound 3h) demonstrates its most potent cytotoxic activity against MCF-7 human breast adenocarcinoma cells, achieving an IC₅₀ of 3.4 µM after 24 hours of treatment . This represents a 1.4-fold enhancement in potency over its activity against SW480 colon cancer cells (IC₅₀ = 4.9 µM), a 2.8-fold enhancement over A549 lung cancer cells (IC₅₀ = 9.4 µM), and a 3.4-fold enhancement over HeLa cervical cancer cells (IC₅₀ = 11.5 µM) . The compound is the most active in its series, with IC₅₀ values below 20 µM across all four tested cancer cell lines [1].

breast cancer cytotoxicity MCF-7

Mechanistic Differentiation: Apoptosis Induction via Bcl-2/IL-2/Caspase-3 Modulation

Anticancer Agent 63 (compound 3h) induces apoptosis in MCF-7 breast cancer cells through a defined molecular mechanism: it down-regulates the expression of anti-apoptotic Bcl-2 protein while simultaneously up-regulating the expression of pro-inflammatory cytokine IL-2 and pro-apoptotic Caspase-3 protein [1]. This specific triple-modulation profile was experimentally validated and distinguishes 3h from other organoselenium compounds that may exhibit cytotoxicity without confirmed apoptosis pathway engagement . In contrast, many NSAID-based anticancer agents act primarily through COX inhibition, while Anticancer Agent 63's organoselenium moiety confers additional redox-modulating and apoptosis-inducing properties [2].

apoptosis Bcl-2 Caspase-3

Multi-Functional Profile: Antioxidant Activity Co-occurring with Cytotoxicity

In addition to its cytotoxic and pro-apoptotic activities, Anticancer Agent 63 demonstrates antioxidant properties as assessed by DPPH radical scavenging, bleomycin-dependent DNA damage protection, and glutathione peroxidase (GPx)-like assays [1]. This multi-functional profile—combining cancer cell cytotoxicity with antioxidant capacity—is not universally observed among organoselenium NSAID hybrids [2]. While many cytotoxic agents induce oxidative stress, Anticancer Agent 63's intrinsic antioxidant activity may contribute to its selectivity profile and distinguishes it from pro-oxidant anticancer selenium compounds [3].

antioxidant DPPH oxidative stress

Structural Distinction: Trifluoromethyl Selenide (-SeCF₃) Moiety Confers Enhanced Lipophilicity and Stability

Anticancer Agent 63 incorporates a trifluoromethyl selenide (-SeCF₃) group, which is associated with enhanced lipophilicity (Hansch constant π = 1.44) and metabolic stability compared to both trifluoromethyl thioether (-SCF₃) analogs and selenocyanate (-SeCN) derivatives [1]. While direct comparative pharmacokinetic data for 3h are not available, class-level evidence indicates that -SeCF₃-containing compounds exhibit improved membrane permeability and resistance to oxidative metabolism relative to their -SeCN counterparts (compounds 2h, 2i) [2]. This structural feature distinguishes Anticancer Agent 63 from the selenocyanate series evaluated in the same study .

organoselenium drug design lipophilicity

Anticancer Agent 63: High-Impact Research and Industrial Application Scenarios


Breast Cancer Apoptosis Mechanism Studies (MCF-7 Model)

Use Anticancer Agent 63 as a validated chemical probe to investigate Bcl-2/IL-2/Caspase-3-mediated apoptosis pathways in MCF-7 breast cancer cells. The compound's IC₅₀ of 3.4 µM against MCF-7 [1] and its demonstrated ability to down-regulate Bcl-2 while up-regulating IL-2 and Caspase-3 make it a reliable tool for mechanistic studies of apoptosis regulation, particularly when comparing organoselenium compounds with different Se-functionalities.

Colon Adenocarcinoma Cytotoxicity Screening (SW480 Model)

Employ Anticancer Agent 63 in SW480 human colon adenocarcinoma assays where it exhibits an IC₅₀ of 4.9 µM [1]. Given the established chemopreventive role of NSAIDs in colorectal cancer [2], this NSAID-SeCF₃ hybrid provides a relevant chemical scaffold for structure-activity relationship (SAR) studies aimed at optimizing colon cancer-selective organoselenium agents.

Multi-Cell-Line Panel Screening for Organoselenium Lead Optimization

Include Anticancer Agent 63 as a reference standard in multi-cell-line cytotoxicity panels (SW480, HeLa, A549, MCF-7) when evaluating novel organoselenium candidates. With IC₅₀ values spanning 3.4–11.5 µM across these four lines [1], compound 3h provides a well-characterized benchmark for comparing potency, selectivity, and mechanistic profiles of new analogs.

Redox Biology and Antioxidant Mechanism Investigation

Utilize Anticancer Agent 63 in studies exploring the intersection of antioxidant activity and anticancer efficacy. The compound has demonstrated positive results in DPPH radical scavenging, bleomycin-dependent DNA damage protection, and GPx-like assays , making it suitable for investigations into how organoselenium compounds modulate oxidative stress while exerting cytotoxic effects.

Technical Documentation Hub

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